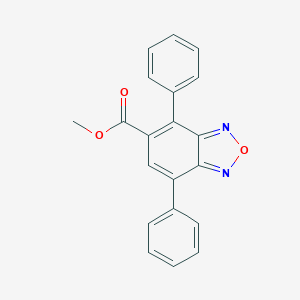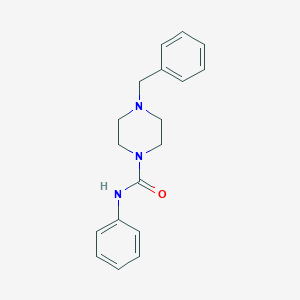
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, also known as MDB or DPB, is a synthetic compound that has gained significant attention in the field of organic chemistry. MDB is a benzoxadiazole derivative, which has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine. In material science, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In photochemistry, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a photosensitizer for the generation of singlet oxygen and as a fluorescent probe for the detection of reactive oxygen species. In biomedicine, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been studied for its potential applications in cancer therapy, due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate exerts its biological effects by interacting with various cellular components, including DNA, proteins, and lipids. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has also been shown to interact with proteins, such as tubulin and actin, leading to cytoskeletal disruption and cell death. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to interact with lipids, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce necrosis and inflammation. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce oxidative stress and DNA damage, leading to cellular dysfunction and death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several advantages for lab experiments, including its high yield of synthesis, its fluorescent properties, and its ability to interact with various cellular components. However, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several potential future directions for research, including its potential applications in cancer therapy, its potential as a fluorescent probe for the detection of reactive oxygen species, and its potential as a building block for the synthesis of organic semiconductors. Additionally, future research could focus on the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, as well as the optimization of its biological properties for specific applications.
Conclusion:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields, including material science, photochemistry, and biomedicine. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Future research could focus on the optimization of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate's biological properties for specific applications, as well as the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate.
Synthesemethoden
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with benzaldehyde derivatives, followed by cyclization and esterification. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphorus pentoxide, and an organic solvent, such as toluene or ethanol. The yield of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is typically high, ranging from 70% to 90%, depending on the reaction conditions.
Eigenschaften
Molekularformel |
C20H14N2O3 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
YFZNJXXOKSWQQE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)
